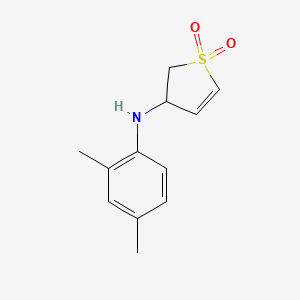

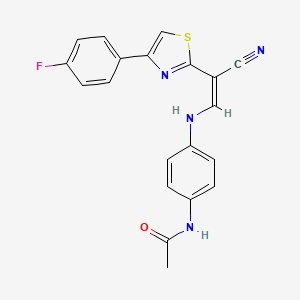

3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related dihydrothiophene derivatives often involves the alkylation of precursors and the loss of SO2 upon heating. For example, 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor that can be easily alkylated, serves as a useful synthetic equivalent for related compounds (Chou & Tsai, 1991). Additionally, the oxidation of 3-methoxythiophene derivatives has been employed to prepare 3-oxo-2,3-dihydrothiophene 1,1-dioxides, which react with sulfur and nitrogen nucleophiles, leading to various chemical transformations (Hofsløkken & Skattebol, 1999).

Molecular Structure Analysis

The molecular structure of dihydrothiophene derivatives has been studied extensively, including X-ray crystallographic analysis. Such studies provide valuable insights into the conformation, bond lengths, and angles, contributing to a better understanding of their chemical behavior and properties (Hayvalı et al., 2010).

Chemical Reactions and Properties

Dihydrothiophene compounds participate in a variety of chemical reactions, including Diels-Alder reactions, where they demonstrate selectivity and reactivity depending on their structure. For instance, 3,4-di-tert-butylthiophene 1-oxide shows excellent yields in [4+2] adducts with electron-deficient alkenic dienophiles (Otani et al., 2003).

科学的研究の応用

Synthesis and Reactivity

The compound 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is involved in various synthetic and reactivity studies. For instance, the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor that can be easily alkylated and loses SO2 upon heating, serves as a useful synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Moreover, the reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxides with sulfur and nitrogen nucleophiles, leading to the formation of various functional compounds through the extrusion of sulfur dioxide, highlights the compound's potential in organic synthesis (Hofsløkken & Skattebol, 1999).

Fluorescent Probes and Sensors

The compound and its derivatives show promise in the development of fluorescent probes and sensors. A study involving polythiophene-based conjugated polymers, including derivatives of 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These findings suggest potential applications in environmental monitoring and bioimaging (Guo et al., 2014).

Material Science

In material science, the compound's derivatives have been studied for their role in enhancing photoluminescence and electron-transfer reactions. For example, the electrochemical oxidation of related thiophene compounds has led to the discovery of new classes of π-conjugated oligoaminothiophenes, which exhibit significant absorbance and photoluminescence properties. Such materials are of interest for applications in optoelectronic devices and sensors (Ekinci et al., 2000).

Organic Chemistry and Catalysis

The compound's utility extends to organic chemistry and catalysis, where its derivatives are used in reactions such as Diels-Alder and cycloaddition, demonstrating its versatility in constructing complex molecular architectures. This versatility is crucial for developing new pharmaceuticals, agrochemicals, and materials (Otani et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties3. It’s important to handle all chemical compounds with appropriate safety precautions3.

将来の方向性

The field of thiophene derivatives is a dynamic area of research with many potential future directions. These could include the development of new synthesis methods, the discovery of new applications, and the exploration of the properties of new thiophene derivatives.

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-3-4-12(10(2)7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOMDJYETAURTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)

![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)